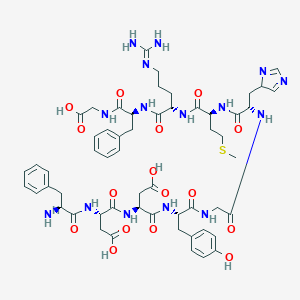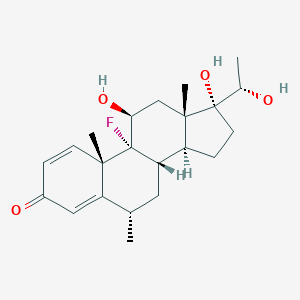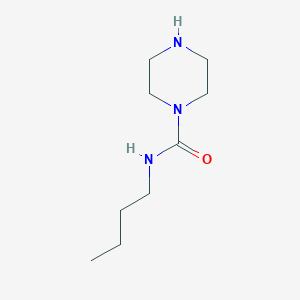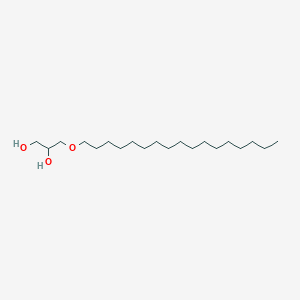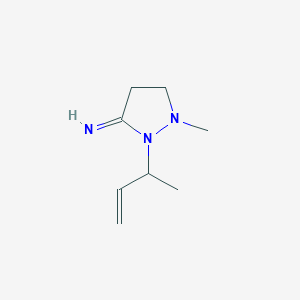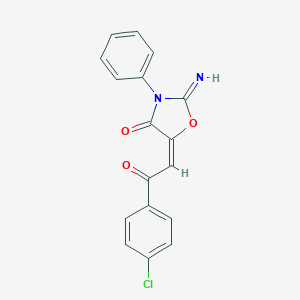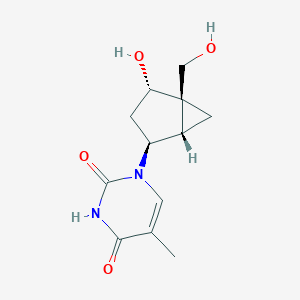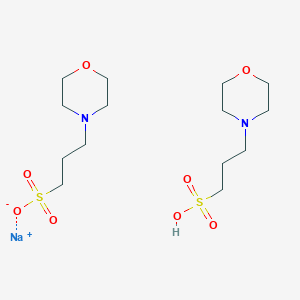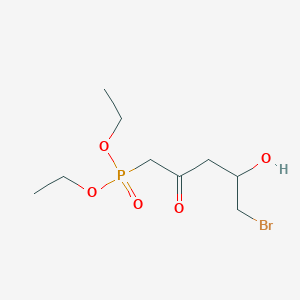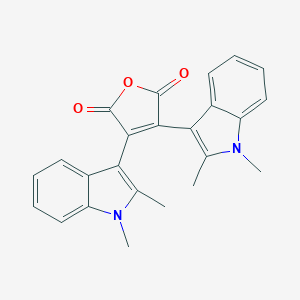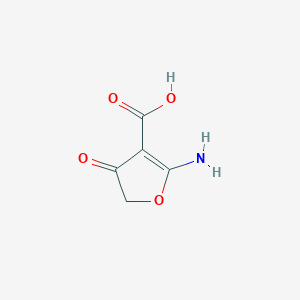![molecular formula C9H8Cl2FNO B055439 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone CAS No. 123732-74-1](/img/structure/B55439.png)
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone, also known as DF-MPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DF-MPA is a derivative of the well-known drug methylenedioxymethamphetamine (MDMA), which is commonly known as ecstasy. However, unlike MDMA, DF-MPA is not a recreational drug and is used purely for research purposes.
Mechanism Of Action
The exact mechanism of action of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is thought to be responsible for the neuroprotective effects of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone.
Biochemical And Physiological Effects
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also has a long half-life, which makes it useful for studying long-term effects. However, one limitation of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of potential future directions for research on 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone. One area of interest is in the development of new drugs based on 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone that may be useful in the treatment of neurodegenerative diseases. Another area of research is in the study of the long-term effects of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone on the brain and the development of tolerance to its effects. Additionally, 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone may be useful in the study of the molecular mechanisms underlying addiction and drug abuse.
Synthesis Methods
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone can be synthesized through a multistep process that involves the reaction of 4-fluoro-2-nitroaniline with 2,2-dichloroethyl ketone in the presence of a reducing agent such as iron powder. The resulting product is then treated with methylamine to produce 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone.
Scientific Research Applications
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been widely studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of neuroscience, where 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
123732-74-1 |
|---|---|
Product Name |
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
Molecular Formula |
C9H8Cl2FNO |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2,2-dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2FNO/c1-13-7-4-5(12)2-3-6(7)8(14)9(10)11/h2-4,9,13H,1H3 |
InChI Key |
JLKNTULZNDOAMX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
synonyms |
Ethanone, 2,2-dichloro-1-[4-fluoro-2-(methylamino)phenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
